![molecular formula C13H12N4 B188598 1-[(Phenylamino)methyl]benzotriazole CAS No. 62001-29-0](/img/structure/B188598.png)

1-[(Phenylamino)methyl]benzotriazole

Vue d'ensemble

Description

1-[(Phenylamino)methyl]benzotriazole is a derivative of benzotriazole . Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . A cyclocondensation of 2-(arylamino)aryliminophosphoranes enables the synthesis of 1-aryl-1,2,3-benzotriazoles under mild conditions . The reaction involves a three-step, halogen-free route starting from simple nitroarenes and arylamines .Molecular Structure Analysis

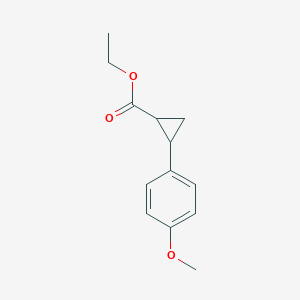

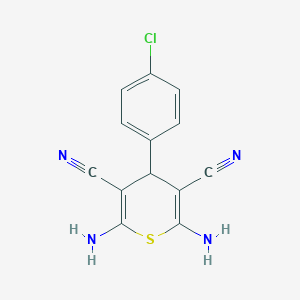

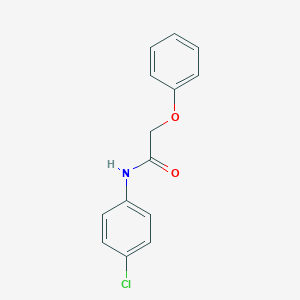

The molecular formula of 1-[(Phenylamino)methyl]benzotriazole is C13H12N4 . Its average mass is 224.261 Da and its monoisotopic mass is 224.106201 Da .Chemical Reactions Analysis

Benzotriazole is known for its unique reactivity. It can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence .Physical And Chemical Properties Analysis

Benzotriazole is inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions . It activates molecules toward numerous transformations, remains sufficiently stable during the course of the reactions, and finally can be removed easily at the end of the reaction sequence .Applications De Recherche Scientifique

Synthesis of Pharmacologically Active Heterocyclic Compounds

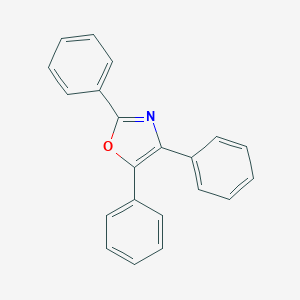

Benzotriazole derivatives are pivotal in the synthesis of heterocyclic compounds that exhibit a wide range of biological activities. The compound “1-[(Phenylamino)methyl]benzotriazole” serves as a precursor in the construction of complex pharmacologically active molecules. Its reactivity allows for the formation of diverse heterocyclic skeletons, which are often found in drugs and bioactive molecules .

Development of Novel Organic Synthesis Methodologies

This benzotriazole derivative is used to develop new synthetic methodologies. Its stability and reactivity make it an excellent candidate for introducing benzotriazole into molecules, which can then undergo various transformations, including arylalkylation and heterocyclization .

Catalysis in Organic Reactions

“N-(benzotriazol-1-ylmethyl)aniline” has been explored as a catalyst in several organic reactions. Its ability to stabilize reaction intermediates and facilitate the formation of products is valuable in reactions such as the Baylis–Hillman reaction .

Synthesis of Nitrogen-Containing Heterocycles

The compound is instrumental in the benzotriazole-mediated synthesis of nitrogen-containing heterocycles. These heterocycles are significant due to their presence in many natural and synthetic biologically active molecules .

Auxiliary in Peptide Synthesis

In peptide synthesis, benzotriazole derivatives act as auxiliaries that can help in the formation of peptide bonds. This is crucial for creating specific sequences and structures in peptides, which are essential for biological functions .

Mécanisme D'action

Target of Action

Benzotriazole derivatives have been known to exhibit diverse biological and pharmacological activities . They have been used in the synthesis of various pharmacologically important heterocyclic skeletons .

Mode of Action

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . A plausible reaction mechanism involves the benzylation of N-(benzotriazol-1-ylmethyl)-substituted imidoyl chlorides under basic conditions, which induces an unusual rearrangement accompanied by benzotriazole ring opening with the formation of 1,2,4-triazolo[1,5-a]quinoxaline derivative .

Biochemical Pathways

Benzotriazole derivatives have been known to exhibit diverse biological and pharmacological activities .

Action Environment

Benzotriazole is known to be inexpensive, non-toxic, highly stable, and easy to introduce into molecules through a variety of reactions .

Orientations Futures

Benzotriazole methodology has grown from an obscure level to very high popularity . It has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It is being explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions . This suggests that 1-[(Phenylamino)methyl]benzotriazole and other benzotriazole derivatives may continue to play a significant role in future chemical research and applications.

Propriétés

IUPAC Name |

N-(benzotriazol-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-6-11(7-3-1)14-10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZLZOGOVRJQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341064 | |

| Record name | 1-[(Phenylamino)methyl]benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Phenylamino)methyl]benzotriazole | |

CAS RN |

62001-29-0 | |

| Record name | 1-[(Phenylamino)methyl]benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of 1-[(Phenylamino)methyl]benzotriazole in organic synthesis?

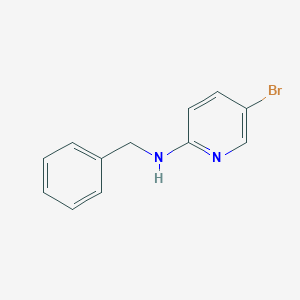

A1: While the abstract doesn't explicitly mention 1-[(Phenylamino)methyl]benzotriazole, it highlights a novel synthesis of quinolinium salts and dihydroquinolines using "N-substituted-N-(benzotriazol-1-ylmethyl)aniline derivatives." [] It's plausible that 1-[(Phenylamino)methyl]benzotriazole, belonging to this derivative class, serves as a crucial intermediate in this synthesis. The benzotriazole moiety likely acts as a leaving group, facilitating the formation of the quinolinium or dihydroquinoline ring systems. This method offers a new route to these valuable heterocycles, which are important building blocks in medicinal chemistry and materials science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B188529.png)

![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)

![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)